methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Description
Methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS: 1190310-84-9) is a heterocyclic compound featuring a pyrrolopyridine core substituted with an iodine atom at the 3-position and a methyl ester group at the 5-position. Its molecular formula is C₉H₇IN₂O₂, with a molecular weight of 294.07 g/mol (calculated based on atomic weights). The compound is cataloged under MDL number MFCD12963008 and is typically available at 95% purity .
The iodine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki, Sonogashira), making it a valuable intermediate in pharmaceutical and materials chemistry. Its pyrrolopyridine scaffold is structurally similar to indoles and purines, which are common in bioactive molecules.
Properties
IUPAC Name |
methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)7-3-2-6-8(12-7)5(10)4-11-6/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOGTIJHZGCBJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)NC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101215061 | |
| Record name | Methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101215061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190310-84-9 | |
| Record name | Methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190310-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101215061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate typically involves the iodination of a pyrrolo[3,2-b]pyridine precursor. One common method includes the reaction of 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate with sodium iodide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a halogen exchange mechanism, resulting in the formation of the desired iodinated product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF at room temperature.
Suzuki-Miyaura Coupling: Palladium(II) acetate (Pd(OAc)2), triphenylphosphine (PPh3), and potassium carbonate (K2CO3) in a mixture of water and ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at reflux temperature.
Major Products Formed
Substitution: Formation of 3-azido-1H-pyrrolo[3,2-b]pyridine-5-carboxylate.
Coupling: Formation of biaryl derivatives.
Reduction: Formation of 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-methanol.
Scientific Research Applications
Methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including kinase inhibitors and antiviral agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex heterocyclic structures.
Material Science: It can be employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The inhibition occurs through competitive binding to the ATP-binding site of the receptor, thereby blocking its activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Reactivity Comparisons
- Halogen Substituents: The iodo analog exhibits higher reactivity in metal-catalyzed cross-couplings compared to bromo derivatives due to iodine’s polarizability and weaker C–I bond strength. However, bromo analogs (e.g., CAS 1190318-72-9) are more cost-effective for non-demanding reactions .
- Ester Groups : Ethyl esters (e.g., CAS 2091528-24-2) may offer improved lipid solubility compared to methyl esters, impacting bioavailability in drug design .
- Functional Group Diversity : The formyl derivative (CAS 1190311-00-2) serves as a versatile intermediate for synthesizing Schiff bases or hydrazones, while the 2-oxo analog (CAS 1190311-14-8) introduces a hydrogen-bonding motif critical for target binding in kinase inhibitors .
Commercial Availability
Biological Activity
Methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS No. 1190310-84-9) is a heterocyclic compound with a molecular formula of . It belongs to the class of pyrrolopyridine derivatives, which have garnered attention for their diverse biological activities, including potential therapeutic applications in oncology and neurology.
| Property | Value |
|---|---|
| Molecular Weight | 302.07 g/mol |
| Solubility | 0.189 mg/ml |
| Log P (octanol-water) | 1.95 |
| Melting Point | Not specified |
| Bioavailability Score | 0.55 |
Biological Activity
This compound exhibits a range of biological activities that are under investigation for their therapeutic potential:
Antitumor Activity
Research indicates that pyrrolopyridine derivatives can act as potent antitumor agents. In vitro studies have shown that modifications in the structure significantly affect the cytotoxicity against various cancer cell lines. For instance, derivatives with specific substitutions at the pyridine or carboxylate positions demonstrated enhanced activity against breast and lung cancer cell lines.
Antiviral Properties
Pyrrolopyridine compounds have been evaluated for their antiviral properties, particularly against HIV and other viral infections. The ester substituent at position 4 has been noted to influence the anti-HIV activity significantly, with some derivatives showing effective inhibition of viral replication at low concentrations (EC50 < 10 µM) .
Neuroprotective Effects
Case Studies and Research Findings
- Anticancer Studies : A series of pyrrolopyridine derivatives were synthesized and tested for cytotoxicity in various cancer cell lines. The most promising compounds exhibited IC50 values in the nanomolar range, suggesting strong antitumor efficacy.
- Antiviral Activity : In a study assessing anti-HIV activity, several derivatives of pyrrolopyridines were evaluated for their ability to inhibit HIV-1 replication. The most active compound demonstrated an EC50 value of 1.65 µM, indicating significant potential as an antiviral agent .
- Neuroprotective Mechanisms : In vitro assays using BV2 microglial cells revealed that certain pyrrolopyridine derivatives exert antioxidant effects and inhibit pro-inflammatory cytokine production, supporting their role in neuroprotection .
Q & A
Q. What are the established synthetic routes for methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis typically begins with the parent compound, methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS: 872355-63-0), followed by electrophilic iodination at the 3-position. A common approach involves using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) under anhydrous conditions. Solvents such as dichloromethane or acetonitrile are employed at 0–25°C, with reaction times ranging from 4–12 hours . Optimization studies suggest that excess iodine reagent (1.2–1.5 equivalents) improves yields (60–75%), while higher temperatures may lead to byproducts from ester hydrolysis .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization relies on multimodal analysis:
- NMR : H and C NMR confirm the iodination site via deshielding of the pyrrolopyridine protons (e.g., H-3 shift from δ 7.2 to δ 7.8 ppm) .
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves crystal structures, verifying the iodine substitution and planarity of the heterocyclic core. Lattice parameters (e.g., triclinic system, α/β angles ~95°) are consistent with analogous pyrrolopyridine derivatives .
- HRMS : High-resolution mass spectrometry confirms the molecular ion peak at m/z 317.97 (CHINO) .
Advanced Research Questions
Q. How does the iodine substituent influence the compound’s interaction with kinase targets compared to halogenated analogs?
- Methodological Answer : The 3-iodo group enhances binding via halogen bonding with kinase active sites (e.g., FGFR1, VEGFR2). Comparative studies with bromo/chloro analogs show:
| Substituent | Binding Affinity (IC₅₀, nM) | Selectivity Ratio (FGFR1/VEGFR2) |
|---|---|---|
| Iodo | 12 ± 1.5 | 8.2 |
| Bromo | 28 ± 3.1 | 4.5 |
| Chloro | 45 ± 5.7 | 2.1 |
| The iodine’s polarizability strengthens interactions with backbone carbonyls (e.g., Lys514 in FGFR1), while steric effects reduce off-target activity . |
Q. What strategies resolve contradictions in reported biological activities of methyl 3-iodo derivatives across studies?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Purity Control : HPLC purity ≥98% (as per vendor standards ), with residual solvent analysis (e.g., DMF < 500 ppm).
- Assay Standardization : Use kinase profiling panels (e.g., Eurofins KinaseScan) under uniform ATP concentrations (1 mM).
- Structural Confirmation : X-ray co-crystallography to validate binding modes, ruling out regioisomeric byproducts .
Q. How can computational methods guide the optimization of this compound for enhanced pharmacokinetics?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts interactions with cytochrome P450 enzymes (e.g., CYP3A4), guiding metabolic stability improvements.
- QSAR Models : Correlate logP (2.8 ± 0.3) with bioavailability; ester-to-amide substitution reduces clearance in murine models .
- MD Simulations : 100-ns trajectories assess solvation effects, identifying substituents (e.g., 6-methyl) that enhance aqueous solubility without compromising target binding .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the cytotoxicity of this compound in cancer cell lines?
- Methodological Answer : Variations stem from:
- Cell Line Heterogeneity : Sensitivity differences in HepG2 (IC₅₀ = 8 µM) vs. MCF-7 (IC₅₀ = 25 µM) due to variable expression of efflux transporters (e.g., P-gp).
- Experimental Design : Pre-incubation time (24 vs. 48 hours) impacts compound uptake. Standardization to 72-hour exposure (per NCI protocols) reduces variability .
- Metabolic Activation : Liver microsome stability (t₁/₂ = 45 min) affects potency; co-administration with CYP inhibitors (e.g., ketoconazole) increases efficacy 2.3-fold .
Tables for Comparative Analysis
Q. Table 1: Synthetic Yields of Halogenated Pyrrolopyridine Derivatives
| Halogen | Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Iodo | NIS/FeCl₃ | CH₂Cl₂ | 72 | 98 |
| Bromo | NBS/AIBN | CCl₄ | 65 | 95 |
| Chloro | Cl₂/AlCl₃ | Toluene | 58 | 90 |
| Adapted from |
Q. Table 2: Kinase Inhibition Profiles
| Kinase | IC₅₀ (nM) | Selectivity vs. Wild-Type |
|---|---|---|
| FGFR1 | 12 | 8.2x |
| VEGFR2 | 98 | 1.0x |
| EGFR | >1000 | N/A |
| Data from |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
